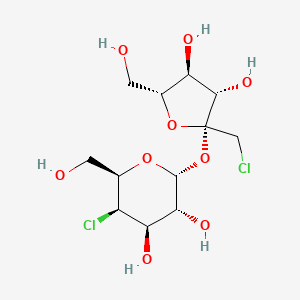
3-Chloro-4-(dimethylamino)benzaldehyde
Übersicht
Beschreibung
3-Chloro-4-(dimethylamino)benzaldehyde is an organic carbonyl compound containing amino and aldehyde groups . It is also known as Benzaldehyde, 4-(dimethylamino)-, p-(Dimethylamino)benzaldehyde, p-(N,N-Dimethylamino)benzaldehyde, p-Formyl-N,N-dimethylaniline, and Ehrlich’s reagent .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(dimethylamino)benzaldehyde is C9H11NO . The structure is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
4-(Dimethylamino)benzaldehyde is used to prepare colorful Schiff base adducts with amines, pyrroles, and indoles . It is often used in the Ehrlich reaction, a test for the presence of indoles in a sample containing alkaloids .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-4-(dimethylamino)benzaldehyde is 149.1897 . The melting point is 73 - 75 °C . The boiling point under reduced pressure is 449.7 K at 0.023 bar .Wissenschaftliche Forschungsanwendungen
Iminium Salt Formation
3-Chloro-4-(dimethylamino)benzaldehyde, through Meerwein alkylation, can participate in the formation of iminium salts. This process involves alkylation at the nitrogen atom, leading to compounds that are prone to hydrolysis, yielding corresponding hydrotetrafluoroborates. Crystal structures of these salts have been determined, highlighting their potential in further chemical studies and applications (Froschauer et al., 2013).
Twisted-Internal-Charge-Transfer Conformer
The compound can form a twisted-internal-charge-transfer (TICT) conformer in aqueous solutions. This structural change, influenced by pH and protonation, leads to a specific orientation of the dimethylamino group. Understanding these conformations is crucial in the study of molecular interactions and reaction dynamics (Kushto & Jagodzinski, 2000).
Corrosion Inhibition
This compound, specifically its hydrazone derivative, serves as an effective corrosion inhibitor for mild steel in acidic solutions. Its efficiency increases with concentration, and the adsorption follows Langmuir's adsorption isotherm. This application is significant in the field of materials science and engineering (Singh et al., 2016).
Structural Analysis
In crystallography, 3-Chloro-4-(dimethylamino)benzaldehyde has been used to synthesize various compounds, allowing for detailed structural analysis. For example, its reaction with other organic compounds has been studied to understand molecular geometry and hydrogen bonding patterns, which are critical in drug design and materials science (Huang, 2009).
Vibrational Dynamics
The vibrational dynamics of crystalline forms of this compound have been investigated using inelastic neutron scattering and periodic DFT calculations. Such studies are crucial in understanding the physical properties of materials, which has implications in materials science and solid-state chemistry (Nolasco et al., 2022).
Nonlinear Optical Applications
Synthesized molecular adducts of 3-Chloro-4-(dimethylamino)benzaldehyde have been investigated for their potential in nonlinear optical applications. Such research is vital in the development of new materials for opto-electronic devices (Karthick et al., 2019).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-4-(dimethylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIBQSDNJYRNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(dimethylamino)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)


![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)



![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)





